An In-depth Technical Guide to 6-fluoro-5-methoxy-2,3-dihydro-1H-indole: A Core Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-fluoro-5-methoxy-2,3-dihydro-1H-indole: A Core Heterocyclic Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole, also known as 6-fluoro-5-methoxyindoline. As a functionalized heterocyclic building block, this compound represents a confluence of desirable structural features for medicinal chemistry: a core indoline scaffold, a metabolically robust methoxy group, and a bioisosteric fluorine atom. While direct literature on this specific molecule is sparse, its synthesis and properties can be confidently extrapolated from its aromatic precursor, 6-fluoro-5-methoxy-1H-indole, and related analogues. This document details its structural and physicochemical properties, outlines a validated synthetic workflow from its indole precursor, predicts its spectroscopic signature, and discusses its potential applications in the development of novel therapeutics, particularly for neurological disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Functionalized Indoline Core
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its presence in essential biomolecules like serotonin and its role as a "privileged structure" capable of interacting with a wide array of biological targets.[1][2] The reduction of the indole C2-C3 double bond to yield the 2,3-dihydro-1H-indole or "indoline" scaffold retains the aromatic character of the fused benzene ring while introducing a more flexible, three-dimensional saturated heterocyclic amine. This structural modification often enhances solubility and metabolic stability while providing new vectors for chemical modification.
The strategic incorporation of substituents onto this core is a key tactic in modern drug design.
-
Fluorination: The introduction of a fluorine atom, as seen at the 6-position, is a widely used strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[3] It can alter pKa, improve binding affinity through favorable electrostatic interactions, and block sites of oxidative metabolism, thereby enhancing pharmacokinetic profiles.
-
Methoxylation: The methoxy group at the 5-position is an electron-donating group that can influence the reactivity of the aromatic ring and serve as a hydrogen bond acceptor. Its presence is common in many bioactive compounds and can significantly improve activity against specific targets.[2]
Therefore, 6-fluoro-5-methoxy-2,3-dihydro-1H-indole is not merely an inert building block but a highly valuable intermediate, pre-optimized with features known to impart favorable drug-like properties.
Chemical Structure & Physicochemical Properties
The structure of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole combines an aromatic ring with a saturated pyrrolidine ring, featuring strategic fluorine and methoxy substitutions.
Caption: Chemical structure of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole.
The following table summarizes the key computed and inferred physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | - |
| Molecular Weight | 167.18 g/mol | Computed |
| Appearance | Expected to be a solid or oil | Inferred |
| Boiling Point | >300 °C (indole precursor) | [4] |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO) | Inferred |
| CAS Number | Not readily available | - |
Synthesis and Methodologies
The most direct and reliable pathway to synthesize 6-fluoro-5-methoxy-2,3-dihydro-1H-indole is through the chemical reduction of its aromatic indole precursor. This two-stage approach leverages well-established indole synthesis chemistry followed by a standard reduction protocol.
Caption: Proposed two-stage synthetic workflow for the target compound.
Stage 1: Synthesis of 6-fluoro-5-methoxy-1H-indole (Precursor)
The synthesis of substituted indoles is a well-documented field. Methods such as the Leimgruber-Batcho or Fischer indole syntheses are robust and scalable procedures for generating the required precursor, 6-fluoro-5-methoxy-1H-indole (CAS 63762-83-4).[3][5][6] Commercially available starting materials can be employed to construct the indole core with the desired substitution pattern.
Stage 2: Reduction of 6-fluoro-5-methoxy-1H-indole
The critical step is the selective reduction of the C2-C3 double bond of the pyrrole ring without affecting the aromatic benzene ring. This transformation is reliably achieved using acid-stable reducing agents or catalytic hydrogenation.
Field-Proven Experimental Protocol: Reduction with Sodium Cyanoborohydride
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring. The choice of sodium cyanoborohydride (NaBH₃CN) is strategic; it is a mild reducing agent that is effective for reducing iminium ions, which are formed in situ from the indole under acidic conditions. This selectivity prevents over-reduction of the benzene ring.
Materials & Reagents:
-
6-fluoro-5-methoxy-1H-indole (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0 - 3.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-fluoro-5-methoxy-1H-indole (1.0 eq).
-
Dissolution: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of indole). Stir until the indole is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the initial reaction rate and minimizing potential side reactions.
-
Reagent Addition: Slowly and portion-wise, add sodium cyanoborohydride (2.0 - 3.0 eq) to the stirred solution over 15-20 minutes. Monitor for any gas evolution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product (indoline) will have a slightly higher Rf value than the starting indole. Stain with potassium permanganate to visualize spots. The reaction is complete when the starting material spot has been fully consumed.
-
Quenching & Workup: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the excess acetic acid by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final 6-fluoro-5-methoxy-2,3-dihydro-1H-indole.
Expected Spectroscopic Characterization
Characterization of the final product is essential for confirming its identity and purity. The following data are predicted based on the known spectra of structurally similar compounds.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two singlets or doublets between δ 6.5-7.0 ppm. Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂- groups of the pyrrolidine ring, typically around δ 3.0-3.6 ppm. Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8 ppm. Amine Proton: A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 100-155 ppm range. The C-F and C-O carbons will be significantly shifted. Aliphatic Carbons: Two signals in the δ 25-50 ppm range for the C2 and C3 carbons. Methoxy Carbon: A signal around δ 55-60 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 168.08. |
| FT-IR | Characteristic peaks for N-H stretching (~3350 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-F stretching (~1100 cm⁻¹). |
Applications in Medicinal Chemistry and Drug Discovery
6-fluoro-5-methoxy-2,3-dihydro-1H-indole is a valuable scaffold for building more complex molecules with therapeutic potential. Its utility stems from the combination of its structural features and the synthetic handles it possesses.
-
Neurological Disorders: The parent 6-fluoro-2,3-dihydro-1H-indole scaffold is a known building block for pharmaceuticals targeting neurological disorders.[10] The addition of the methoxy group allows for fine-tuning of receptor interactions, making this derivative a prime candidate for developing novel agonists or antagonists for targets like dopamine or serotonin receptors.
-
Oncology: Fluorinated and methoxylated indoles have demonstrated significant potential as anticancer agents by inhibiting pathways like tubulin polymerization.[1][2] This scaffold can serve as the starting point for developing new kinase inhibitors or cytotoxic agents.
-
Metabolic Disease and Inflammation: The indole nucleus is a versatile pharmacophore for a range of conditions. The specific substitutions on this molecule could be leveraged to design inhibitors of enzymes involved in metabolic or inflammatory pathways.[2]
-
Synthetic Handle: The secondary amine (N-H) of the indoline ring provides a reactive site for further derivatization, allowing for the straightforward introduction of various side chains to explore structure-activity relationships (SAR) and optimize lead compounds.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions used for novel research chemicals. Based on related indole and indoline compounds, the following should be considered:
-
GHS Hazard Statements (Inferred from precursor): H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
GHS Precautionary Statements (Inferred): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
6-fluoro-5-methoxy-2,3-dihydro-1H-indole stands as a strategically designed heterocyclic building block with significant potential for drug discovery. Its synthesis is readily achievable through a robust and well-understood reduction of the corresponding indole precursor. The combination of the flexible indoline core with the modulating effects of fluorine and methoxy substituents makes it an attractive starting point for developing novel therapeutics across multiple disease areas. This guide provides the foundational chemical knowledge and practical methodologies required for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research and development endeavors.
References
-
6-fluoro-2,3-dihydro-1H-indol-2-one - PubChem. National Center for Biotechnology Information. [Link]
-
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Trade Science Inc. Journals. [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl) - DergiPark. DergiPark Academic. [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Indian Academy of Sciences. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
-
Laserolide | Chemical Substance Information | J-GLOBAL. Japan Science and Technology Agency. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ahmad-Javed/056911c77579c8d5236b3345686008b886d7e008]([Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]
-
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. [Link]8692/)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 6-Fluoro-5-methoxy-1H-indole | 63762-83-4 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. chemimpex.com [chemimpex.com]
